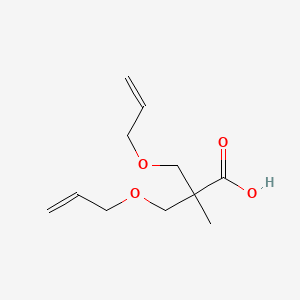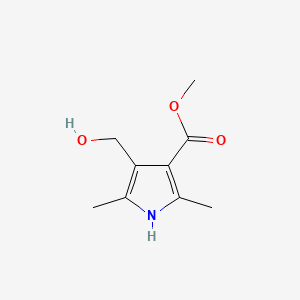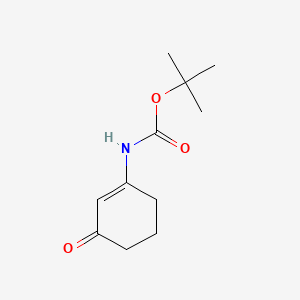
Bis-mpa-diallyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-mpa-diallyl ether, also known as 2,2-bis(hydroxymethyl)propionic acid diallyl ether, is an organic compound with the molecular formula C11H18O4. It is a derivative of 2,2-bis(hydroxymethyl)propionic acid, where the hydroxyl groups are replaced by allyl groups. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties .
Preparation Methods
Bis-mpa-diallyl ether is synthesized through a multi-step process involving the alkylation of 2,2-bis(hydroxymethyl)propionic acid with allyl bromide. The reaction is typically carried out in the presence of sodium hydroxide in toluene, under reflux conditions for approximately 21 hours. This process yields the diallyl intermediate with a high purity and yield of around 90% .
Chemical Reactions Analysis
Bis-mpa-diallyl ether undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides using oxidizing agents such as m-chloroperbenzoic acid.
Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, radical initiators for polymerization, and nucleophiles for substitution reactions. The major products formed from these reactions include epoxides, cross-linked polymers, and substituted derivatives .
Scientific Research Applications
Bis-mpa-diallyl ether is widely used in scientific research, particularly in the fields of polymer chemistry and material science. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of dendritic polymers and hyperbranched polymers.
Coatings and Adhesives: Due to its ability to form cross-linked polymers
Properties
IUPAC Name |
2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-8-11(3,10(12)13)9-15-7-5-2/h4-5H,1-2,6-9H2,3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZACIIHOFWMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC=C)(COCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





